molecular formula C7H10ClNOS B1464562 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine CAS No. 1250927-84-4

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

Cat. No.: B1464562
CAS No.: 1250927-84-4
M. Wt: 191.68 g/mol
InChI Key: LKPFBNBOHDWZNQ-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the chlorine atom and the methoxy group on the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby altering the transcription of target genes . This compound also affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as receptors and enzymes, thereby modulating their activity. For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and co-regulators, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . In in vitro studies, the effects of this compound have been shown to persist for several days, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic cation transporter (OCT) family . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine typically involves the following steps:

    Halogenation: The thiophene ring is chlorinated using reagents such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine: Similar structure but with a bromine atom instead of chlorine.

    2-(5-Methylthiophen-2-yl)-2-methoxyethan-1-amine: Contains a methyl group instead of chlorine.

    2-(5-Nitrothiophen-2-yl)-2-methoxyethan-1-amine: Contains a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈ClNOS
  • Molecular Weight : 191.68 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against various fungal strains, similar to established antifungal agents .
  • Anti-inflammatory Properties : There is evidence suggesting that it may serve as a therapeutic agent for inflammatory conditions .

Antifungal Activity

A significant study evaluated the antifungal properties of a related compound, demonstrating efficacy against Candida albicans. The results indicated that the compound exhibited fungicidal activity comparable to miconazole and ketoconazole, particularly when administered orally .

Case Study Summary

A detailed analysis of the compound's derivatives indicated that modifications in the thiophene ring could enhance antifungal potency. For instance, compounds with additional halogen substitutions showed improved interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalEffective against Candida albicans
Anti-inflammatoryPotential therapeutic agent
CytotoxicityInduces cell death in cancer cells

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed that the compound could effectively bind to serine proteases, which are crucial in various physiological processes including inflammation and cancer progression .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPFBNBOHDWZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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